Glepidotin B Glepidotin B Glepidotin B is a trihydroxyflavanone that is (2S)-flavanone substituted by hydroxy groups at positions 3, 5 and 7 and a prenyl group at position 8 respectively. It has a role as a plant metabolite. It is a trihydroxyflavanone, a member of dihydroflavonols and a secondary alpha-hydroxy ketone. It derives from a (2S)-flavanone.
Brand Name: Vulcanchem
CAS No.: 87440-56-0
VCID: VC0157564
InChI: InChI=1S/C20H20O5/c1-11(2)8-9-13-14(21)10-15(22)16-17(23)18(24)19(25-20(13)16)12-6-4-3-5-7-12/h3-8,10,18-19,21-22,24H,9H2,1-2H3/t18-,19+/m0/s1
SMILES: CC(=CCC1=C(C=C(C2=C1OC(C(C2=O)O)C3=CC=CC=C3)O)O)C
Molecular Formula: C20H20O5
Molecular Weight: 340.4 g/mol

Glepidotin B

CAS No.: 87440-56-0

Reference Standards

VCID: VC0157564

Molecular Formula: C20H20O5

Molecular Weight: 340.4 g/mol

Glepidotin B - 87440-56-0

CAS No. 87440-56-0
Product Name Glepidotin B
Molecular Formula C20H20O5
Molecular Weight 340.4 g/mol
IUPAC Name (2R,3R)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C20H20O5/c1-11(2)8-9-13-14(21)10-15(22)16-17(23)18(24)19(25-20(13)16)12-6-4-3-5-7-12/h3-8,10,18-19,21-22,24H,9H2,1-2H3/t18-,19+/m0/s1
Standard InChIKey ATJOIGKHVRPLSM-RBUKOAKNSA-N
Isomeric SMILES CC(=CCC1=C2C(=C(C=C1O)O)C(=O)[C@@H]([C@H](O2)C3=CC=CC=C3)O)C
SMILES CC(=CCC1=C(C=C(C2=C1OC(C(C2=O)O)C3=CC=CC=C3)O)O)C
Canonical SMILES CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(C(O2)C3=CC=CC=C3)O)C
Appearance Powder
Description Glepidotin B is a trihydroxyflavanone that is (2S)-flavanone substituted by hydroxy groups at positions 3, 5 and 7 and a prenyl group at position 8 respectively. It has a role as a plant metabolite. It is a trihydroxyflavanone, a member of dihydroflavonols and a secondary alpha-hydroxy ketone. It derives from a (2S)-flavanone.
Synonyms glepidotin B
PubChem Compound 442411
Last Modified Nov 11 2021
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